Hexestrol Dimethyl Ether-d6
CAS No.:
Cat. No.: VC0201477
Molecular Formula: C₂₀H₂₀D₆O₂
Molecular Weight: 304.46
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₀D₆O₂ |
---|---|
Molecular Weight | 304.46 |
Introduction
Hexestrol Dimethyl Ether-d6 is a deuterated analog of hexestrol dimethyl ether, featuring six deuterium atoms that replace hydrogen atoms in the molecule's structure. This compound serves as an important reference standard in analytical chemistry, particularly in studies involving estrogen-like compounds and their derivatives.
Molecular Characteristics
The compound is characterized by the following molecular properties:
Property | Description |
---|---|
Chemical Name | Hexestrol Dimethyl Ether-d6 |
Molecular Formula | C₂₀H₂₀D₆O₂ |
Molecular Weight | 304.456 g/mol |
IUPAC Name | 1-[1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hexan-3-yl]-4-methoxybenzene |
Unlabelled CAS Number | 130-78-9 (for non-deuterated version) |
Appearance | White solid |
Solubility | Soluble in ethyl acetate |
The molecular structure features a hexane backbone with two methoxyphenyl groups at positions 3 and 4, while six deuterium atoms replace hydrogen atoms at positions 1,1,1,6,6,6 . This specific deuteration pattern provides a distinctive mass spectrometric fingerprint that enables differentiation from the non-deuterated analog in analytical applications.
Structural Isomerism
Hexestrol Dimethyl Ether-d6 can exist in two stereoisomeric forms: meso and dl (or racemic) configurations. The meso isomer features an internal plane of symmetry and is characterized by specific spectroscopic properties that distinguish it from the dl form . These isomeric forms arise from the stereochemistry at positions 3 and 4 of the hexane backbone, where the methoxyphenyl groups are attached.
Synthesis Methodologies
The synthesis of Hexestrol Dimethyl Ether-d6 typically involves multiple steps, with careful consideration of stereochemical outcomes. Several approaches have been documented in the scientific literature, with variations in yields, purity, and stereoselectivity.
Synthetic Routes
Analytical Applications
Hexestrol Dimethyl Ether-d6 serves critical functions in analytical chemistry, particularly in the quantitative analysis of estrogenic compounds in various matrices.
Mass Spectrometric Analysis
The compound's primary utility is as an internal standard for mass spectrometric analysis. The presence of six deuterium atoms creates a mass shift of 6 atomic mass units compared to the non-deuterated analog, allowing for clear differentiation in mass spectra . This property is particularly valuable in quantitative analysis using isotope dilution techniques.
When used as an internal standard, Hexestrol Dimethyl Ether-d6 compensates for variations in sample preparation, extraction efficiency, and instrumental response, leading to more accurate and precise quantification of target analytes.
Applications in Residue Analysis
Hexestrol and its derivatives have been subjects of regulatory concern due to their potential use as growth promoters in livestock. Analytical methods for detecting these compounds often employ deuterated standards like Hexestrol Dimethyl Ether-d6 to ensure reliable quantification .
A comprehensive analytical approach typically involves:
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Sample extraction using appropriate solvent systems
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Clean-up procedures to remove matrix interferences
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Derivatization (often as trimethylsilyl derivatives)
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Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)
These methods can achieve detection limits in the low nanogram per liter range, satisfying regulatory requirements for monitoring programs.
Relationship to Parent Compounds
Hexestrol Dimethyl Ether-d6 is structurally related to several important compounds used in research and previously in medical applications. Understanding these relationships provides context for its significance.
Relationship to Hexestrol
Hexestrol is a synthetic nonsteroidal estrogen that was historically used in medical applications. The dimethyl ether derivative represents a protected form of hexestrol, where the phenolic hydroxy groups are converted to methoxy groups . The deuterated version (Hexestrol Dimethyl Ether-d6) serves primarily as an analytical standard rather than for therapeutic purposes.
The conversion between these compounds typically follows this sequence:
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Hexestrol (with free hydroxyl groups)
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Hexestrol dimethyl ether (protected form)
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Hexestrol Dimethyl Ether-d6 (deuterated analytic standard)
Demethylation of Hexestrol Dimethyl Ether-d6 using hydrogen bromide in acetic acid can yield deuterated hexestrol (Hexestrol-D4), which maintains the deuterium labeling at specific positions .
Comparison with Related Estrogenic Compounds
The following table compares Hexestrol Dimethyl Ether-d6 with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|
Hexestrol Dimethyl Ether-d6 | C₂₀H₂₀D₆O₂ | 304.456 | Six deuterium atoms, methoxy groups |
Hexestrol Dimethyl Ether | C₂₀H₂₆O₂ | 298.4 | Non-deuterated version, methoxy groups |
Hexestrol | C₁₈H₂₂O₂ | 270.37 | Free hydroxyl groups, estrogenic activity |
Diethylstilbestrol (DES) | C₁₈H₂₀O₂ | 268.35 | Contains a double bond, potent estrogen |
Dienestrol | C₁₈H₁₈O₂ | 266.33 | Contains two double bonds |
This structural relationship explains why these compounds are often analyzed together in regulatory monitoring programs and research studies .
Supplier | Product Code | Packaging | Price (USD) |
---|---|---|---|
TRC | H295312 | 1 mg | $140 |
Usbiological | 451899 | 1 mg | $425 |
Medical Isotopes, Inc. | D58581 | 1 mg | $625 |
Clearsynth | CS-T-101336 | Inquire | Inquire |
Prices are subject to change and were last updated in December 2021 .
Product Specifications
Commercial products typically provide the following specifications:
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Purity: ≥95% (determined by NMR, HPLC, and GC)
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Format: Neat (solid)
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Storage conditions: Room temperature
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Shipping conditions: Room temperature
These specifications ensure the reliability and performance of the compound in analytical applications.
Research Applications and Significance
The significance of Hexestrol Dimethyl Ether-d6 extends beyond its role as an analytical standard, contributing to various research domains.
Metabolic Studies
The deuterium labeling in Hexestrol Dimethyl Ether-d6 makes it valuable for metabolic studies, allowing researchers to trace the metabolic fate of estrogenic compounds in biological systems. The deuterium atoms, particularly at terminal positions, serve as stable isotopic markers that remain intact through many metabolic transformations .
This capability has applications in:
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Elucidating metabolic pathways of estrogenic compounds
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Identifying previously unknown metabolites
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Quantifying metabolic conversion rates
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Assessing species differences in metabolism
Analytical Method Development
Hexestrol Dimethyl Ether-d6 plays a crucial role in developing and validating analytical methods for detecting residues of estrogenic compounds in various matrices, including:
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Animal tissues and products (meat, milk, eggs)
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Environmental samples (water, soil, sediment)
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Biological fluids (urine, plasma)
The compound's well-defined chemical properties and deuterium labeling make it an ideal internal standard for method development, validation, and quality control in analytical laboratories .
Future Research Directions
Several promising research directions involve Hexestrol Dimethyl Ether-d6 and related compounds:
Advanced Analytical Applications
Emerging analytical techniques, including high-resolution mass spectrometry and multidimensional chromatography, are expected to further leverage the advantages of deuterated standards like Hexestrol Dimethyl Ether-d6. These techniques could potentially lower detection limits and enhance selectivity in complex matrices.
Expanded Metabolic Investigations
The continued use of deuterated standards in metabolomics and metabolism studies promises to reveal new insights into the fate of estrogenic compounds in biological systems. This knowledge has implications for environmental toxicology, drug development, and regulatory science.
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